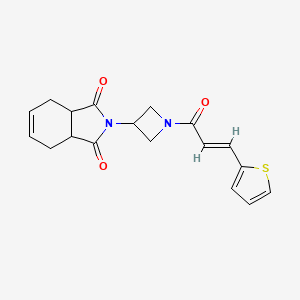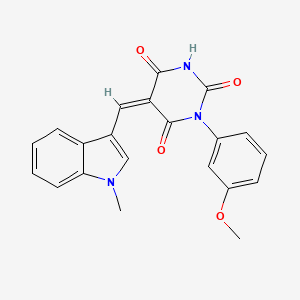![molecular formula C18H11BrFNO3 B2443253 2-Bromo-4-nitrophenyl 2-fluoro[1,1'-biphenyl]-4-yl ether CAS No. 477888-32-7](/img/structure/B2443253.png)
2-Bromo-4-nitrophenyl 2-fluoro[1,1'-biphenyl]-4-yl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether is an organic compound that features a complex structure with multiple functional groups
Mecanismo De Acción
Target of Action
It is known that this compound is used as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs .
Mode of Action
It is known to undergo reactions at the benzylic position, involving free radical bromination and nucleophilic substitution .
Biochemical Pathways
It is known to be involved in the synthesis of non-steroidal anti-inflammatory drugs, which typically work by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins and thromboxanes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether typically involves multiple steps, starting with the preparation of the core biphenyl structure. The process may include:
Bromination: Introduction of a bromine atom to the biphenyl structure.
Nitration: Addition of a nitro group to the phenyl ring.
Fluorination: Incorporation of a fluorine atom into the biphenyl structure.
Etherification: Formation of the ether linkage between the phenyl rings.
Each step requires specific reagents and conditions, such as:
Bromination: Using bromine (Br2) in the presence of a catalyst like iron (Fe).
Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Fluorination: Using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound.
Etherification: Using a base like potassium carbonate (K2CO3) and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The phenyl rings can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Using nucleophiles such as amines or thiols.
Reduction: Using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 2-amino-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether.
Oxidation: Formation of oxidized biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether has various applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Chemistry: Utilized in the production of specialty chemicals and polymers.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-nitrophenyl 2-chloro[1,1’-biphenyl]-4-yl ether
- 2-Bromo-4-nitrophenyl 2-methyl[1,1’-biphenyl]-4-yl ether
- 2-Bromo-4-nitrophenyl 2-ethyl[1,1’-biphenyl]-4-yl ether
Uniqueness
2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and reactivity. Fluorine atoms can enhance the stability and bioavailability of compounds, making this ether particularly valuable in pharmaceutical and materials research.
Propiedades
IUPAC Name |
2-bromo-1-(3-fluoro-4-phenylphenoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFNO3/c19-16-10-13(21(22)23)6-9-18(16)24-14-7-8-15(17(20)11-14)12-4-2-1-3-5-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWWYTBRHGCGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2443170.png)
![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2443172.png)
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2443174.png)









![methyl 3-[(3,4-dimethylphenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2443190.png)
![4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2443192.png)
